2-Boc-2-azabicyclo[2.2.2]octane-6-one 2-Boc-2-azabicyclo[2.2.2]octane-6-one
Brand Name: Vulcanchem
CAS No.: 1311390-85-8
VCID: VC2948956
InChI: InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)10(14)6-8/h8-9H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2CCC1C(=O)C2
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol

2-Boc-2-azabicyclo[2.2.2]octane-6-one

CAS No.: 1311390-85-8

Cat. No.: VC2948956

Molecular Formula: C12H19NO3

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

2-Boc-2-azabicyclo[2.2.2]octane-6-one - 1311390-85-8

Specification

CAS No. 1311390-85-8
Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
IUPAC Name tert-butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Standard InChI InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)10(14)6-8/h8-9H,4-7H2,1-3H3
Standard InChI Key TZFSRKZPRIJHFU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CCC1C(=O)C2
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCC1C(=O)C2

Introduction

Chemical Structure and Properties

Structural Characteristics

2-Boc-2-azabicyclo[2.2.2]octane-6-one features a distinctive bicyclic structure with a nitrogen atom incorporated at the 2-position of the azabicyclo[2.2.2]octane framework. The compound's architecture consists of three fused rings creating a cage-like structure, with the nitrogen atom serving as one of the bridgehead atoms. The Boc protecting group (tert-butoxycarbonyl) is attached to this nitrogen, adding steric bulk and altering the electronic properties of the amine functionality. At the 6-position, a ketone functionality (C=O) introduces a polar reactive site within the molecule .

The rigid bicyclo[2.2.2]octane skeleton restricts conformational flexibility, effectively "locking" the molecule into a specific three-dimensional arrangement. This conformational constraint can be particularly advantageous in drug design, where maintaining a specific molecular shape is crucial for proper binding to biological targets. The spatial relationship between the nitrogen atom and the carbonyl group creates a unique electronic environment that influences the compound's reactivity and potential interactions with biological macromolecules .

Physical and Chemical Properties

The physical and chemical properties of 2-Boc-2-azabicyclo[2.2.2]octane-6-one are summarized in the following table:

PropertyValueSource
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
CAS Number1311390-85-8
IUPAC Nametert-butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
InChIInChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)10(14)6-8/h8-9H,4-7H2,1-3H3
InChIKeyTZFSRKZPRIJHFU-UHFFFAOYSA-N
XLogP3-AA1.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Standard Purity (Commercial)≥95%

In terms of chemical properties, 2-Boc-2-azabicyclo[2.2.2]octane-6-one exhibits several notable characteristics. The ketone group introduces a site for potential nucleophilic addition reactions, while the carbamate functionality (from the Boc group) provides opportunities for deprotection under acidic conditions. The compound's moderate lipophilicity (XLogP3-AA value of 1.4) suggests a balance between hydrophobic and hydrophilic properties, which may contribute to its utility in medicinal chemistry applications where membrane permeability is a consideration .

The absence of hydrogen bond donors and the presence of three hydrogen bond acceptors define the compound's potential for intermolecular interactions. These properties are particularly relevant in understanding how the molecule might interact with biological targets such as proteins or receptors in drug development contexts .

Applications in Organic Synthesis and Medicinal Chemistry

Role as a Building Block

2-Boc-2-azabicyclo[2.2.2]octane-6-one serves as a valuable building block in organic synthesis due to its well-defined structure and the presence of multiple functional groups that can be selectively modified. The compound provides synthetic chemists with a pre-assembled bicyclic scaffold containing a protected nitrogen atom and a reactive carbonyl group, saving multiple synthetic steps that would otherwise be required to construct such a framework from simpler starting materials .

In synthetic pathways, the ketone functionality at the 6-position can undergo various transformations including reduction to alcohols, reductive amination to form amines, Wittig reactions to create alkenes, or nucleophilic additions to form tertiary alcohols. Meanwhile, the Boc-protected nitrogen can be selectively deprotected under acidic conditions to reveal the secondary amine, which can then participate in further reactions such as alkylation, acylation, or formation of amide bonds .

This versatility makes 2-Boc-2-azabicyclo[2.2.2]octane-6-one particularly useful in diversity-oriented synthesis, where libraries of structurally related compounds are generated for biological screening. By selectively modifying different portions of the molecule, chemists can efficiently create collections of compounds with the same core structure but varying peripheral functionalities, exploring chemical space effectively for drug discovery purposes .

Applications in Drug Development

In medicinal chemistry, 2-Boc-2-azabicyclo[2.2.2]octane-6-one has found applications primarily in the development of enzyme inhibitors and receptor ligands. The rigid bicyclic framework provides a predictable three-dimensional arrangement of functional groups, which is crucial for achieving specific binding interactions with biological targets .

The conformational constraint offered by the bicyclo[2.2.2]octane system makes this compound particularly valuable in cases where restricting molecular flexibility can enhance binding affinity and selectivity. In drug design, reducing the number of possible conformations a molecule can adopt often leads to improved binding properties by minimizing the entropic penalty associated with adopting the bioactive conformation. This principle has been applied in the development of various pharmaceutical agents, from enzyme inhibitors to neuroreceptor ligands .

Furthermore, the presence of the Boc protecting group allows medicinal chemists to carry the protected intermediate through multiple synthetic steps before revealing the reactive nitrogen at a strategic point in the synthesis. This approach is often employed in the late-stage diversification of drug candidates, where a common advanced intermediate can be transformed into multiple final compounds for biological testing .

Molecular Interactions and Biological Relevance

The structural features of 2-Boc-2-azabicyclo[2.2.2]octane-6-one influence its potential interactions with biological macromolecules. The rigid bicyclic structure provides a scaffold with defined spatial arrangement of functional groups, which can be critical for achieving specific receptor interactions. The ketone group at the 6-position can serve as a hydrogen bond acceptor in interactions with proteins, potentially forming hydrogen bonds with amino acid residues containing hydrogen bond donor groups such as lysine, arginine, or serine .

The Boc-protected nitrogen introduces steric bulk and alters the electronic properties of the azabicyclic system. While protected, this nitrogen has limited ability to interact with biological targets, but upon deprotection, the revealed secondary amine can participate in hydrogen bonding interactions as both a donor and acceptor. This dual capability makes the deprotected derivative particularly valuable in designing compounds that require specific hydrogen bonding patterns for biological activity .

The moderate lipophilicity of 2-Boc-2-azabicyclo[2.2.2]octane-6-one (XLogP3-AA value of 1.4) suggests that it may possess balanced physicochemical properties conducive to membrane permeability. This characteristic is important in drug development, as compounds must typically traverse biological membranes to reach their intracellular targets. The relatively rigid structure may also contribute to improved metabolic stability compared to more flexible analogues, as rigid structures often present fewer opportunities for metabolic enzymes to recognize and transform the molecule .

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